molecular formula C16H28N2 B1523110 1-[2-(Adamantan-1-YL)ethyl]piperazine CAS No. 1152842-97-1

1-[2-(Adamantan-1-YL)ethyl]piperazine

Cat. No.: B1523110
CAS No.: 1152842-97-1
M. Wt: 248.41 g/mol
InChI Key: IIZAADIADNVYHM-UHFFFAOYSA-N
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Description

1-[2-(Adamantan-1-YL)ethyl]piperazine is a chemical compound that features an adamantane group attached to a piperazine ring via an ethyl linker. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity to the molecule. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two moieties results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Adamantan-1-YL)ethyl]piperazine typically involves the reaction of 2-adamantylacetyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Adamantan-1-YL)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The piperazine ring can be reduced under specific conditions to form different hydrogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Hydrogenated piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Adamantan-1-YL)ethyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Adamantan-1-YL)ethyl]piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Adamantyl)ethanol: Similar structure but with a hydroxyl group instead of a piperazine ring.

    1-(2-Adamantyl)ethylamine: Contains an amine group instead of a piperazine ring.

    1-(2-Adamantyl)ethylbenzene: Features a benzene ring instead of a piperazine ring.

Uniqueness

1-[2-(Adamantan-1-YL)ethyl]piperazine is unique due to the combination of the adamantane and piperazine moieties. This combination imparts both rigidity and flexibility to the molecule, making it a versatile compound for various applications. Its structure allows for interactions with a wide range of biological targets, potentially leading to novel therapeutic agents .

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16/h13-15,17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZAADIADNVYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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